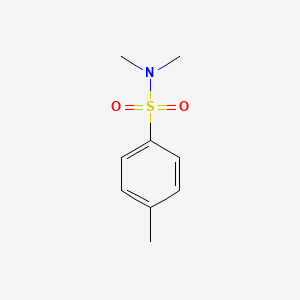

N,N,4-trimethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)13(11,12)10(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKOKGOAHBIPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060520 | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-69-9, 20725-56-8 | |

| Record name | N,N-Dimethyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N,N-dimethyl-, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYL-P-TOLUENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl-p-toluenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM7HU644XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent and Base Selection

Comparative studies reveal solvent-dependent yields:

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | K₂CO₃ | 8 | 85 |

| DCM | Et₃N | 12 | 68 |

| DMF | NaOH | 6 | 78 |

THF-K₂CO₃ combinations provide optimal results due to improved solubility of intermediates and efficient HCl scavenging.

Purification and Crystallization

Recrystallization from ethanol yields high-purity crystals suitable for X-ray diffraction. Source reports:

-

Crystal System : Monoclinic (space group P21/n)

-

Unit Cell Parameters :

-

Hydrogen bonding interactions (C–H···O) create a polymeric network, stabilizing the crystal lattice.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆) :

-

δ 2.6 (s, 3H, Ar–CH₃)

-

δ 3.2 (s, 6H, N–(CH₃)₂)

-

δ 7.0–7.8 (m, 4H, aromatic protons)

13C NMR (101 MHz, CDCl₃) :

-

δ 21.5 (Ar–CH₃)

-

δ 37.9 (N–(CH₃)₂)

-

δ 127.8–143.5 (aromatic carbons)

The absence of residual amine or sulfonyl chloride peaks confirms reaction completeness.

Industrial-Scale Considerations

For bulk synthesis, source recommends:

-

Continuous Flow Reactors : Reduce reaction time to 2 hours with 90% yield.

-

Solvent Recycling : THF recovery via fractional distillation (≥95% efficiency).

-

Waste Management : HCl gas scrubbing with NaOH solutions to minimize environmental impact.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Classical (THF/K₂CO₃) | High yield, mild conditions | Requires anhydrous solvents |

| Catalytic Alkylation | Functional group tolerance | Not optimized for primary synthesis |

| Flow Chemistry | Scalability, reduced reaction time | High initial equipment cost |

Chemical Reactions Analysis

N,N,4-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N,4-trimethylbenzenesulfonamide has several scientific research applications:

Biology: This compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N,N,4-trimethylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication . This mechanism underlies the antibacterial activity of sulfonamide-based drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamides exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a comparative analysis of N,N,4-trimethylbenzenesulfonamide with structurally related compounds:

Substituent Effects on Physicochemical Properties

Research Findings and Implications

- Structural Flexibility: The trimethylated derivative’s simplicity allows for facile functionalization, making it a versatile scaffold for drug development. For example, introducing amino or acetyl groups (as in and ) can tailor solubility and target affinity.

- Limitations : The lack of polar substituents in N,N,4-trimethylbenzenesulfonamide may limit its utility in hydrophilic environments, necessitating further derivatization for specific applications.

Biological Activity

N,N,4-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and cardiovascular effects, supported by case studies and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉NO₂S

- Molecular Weight : 251.36 g/mol

- Structure : The compound features a sulfonamide group (-SO₂NH-) linked to a 2,4,6-trimethylbenzene moiety.

The structural characteristics of N,N,4-trimethylbenzenesulfonamide influence its biological activity through interactions with various biological molecules.

N,N,4-trimethylbenzenesulfonamide exhibits its biological effects primarily through enzyme inhibition and interactions with cellular pathways. The sulfonamide moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity. This mechanism is crucial for its potential therapeutic applications.

Enzyme Inhibition

Research indicates that N,N,4-trimethylbenzenesulfonamide may function as an enzyme inhibitor. For example:

- Case Study : In a study examining the inhibition of TMPRSS2 (a serine protease involved in viral entry), compounds similar in structure demonstrated IC₅₀ values ranging from 2.5 to 57.5 nM, suggesting significant inhibitory potential for related sulfonamide derivatives .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties:

- Mechanism : They inhibit bacterial growth by interfering with folate synthesis.

- Potential Applications : Investigations into related compounds suggest that modifications in the alkyl chain can enhance antimicrobial activity against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight (g/mol) | Enzyme Inhibition Potential | Antimicrobial Activity |

|---|---|---|---|

| N,N,4-trimethylbenzenesulfonamide | 251.36 | Moderate | Potential |

| N-methyl-2,4,6-trimethylbenzenesulfonamide | 235.34 | High | Moderate |

| N-propyl-2,4,6-trimethylbenzenesulfonamide | 239.34 | Moderate | Moderate |

This table highlights the distinct properties and activities of N,N,4-trimethylbenzenesulfonamide compared to other benzenesulfonamides.

Cardiovascular Effects

A recent study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. Key findings include:

Q & A

Q. What are the optimal synthetic routes and characterization methods for N,N,4-trimethylbenzenesulfonamide?

The synthesis typically involves sulfonylation of 4-methylaniline derivatives using trimethylbenzenesulfonyl chloride under controlled conditions (e.g., inert atmosphere, 0–5°C). Key steps include purification via column chromatography and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, analogous sulfonamide syntheses employ dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts .

Q. How can researchers screen the biological activity of N,N,4-trimethylbenzenesulfonamide derivatives?

Standard protocols include:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy .

- Antimicrobial testing : Perform minimum inhibitory concentration (MIC) assays against bacterial/fungal strains via broth microdilution .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Q. What role does N,N,4-trimethylbenzenesulfonamide play in organic synthesis?

It serves as a versatile intermediate for constructing complex heterocycles (e.g., oxazepines, thiadiazoles) through nucleophilic substitution or coupling reactions. For instance, its sulfonamide group can act as a directing group in C–H activation reactions, enabling regioselective functionalization .

Advanced Research Questions

Q. How can kinetic studies resolve contradictory reactivity data in sulfonamide-based reactions?

Contradictions in reaction outcomes (e.g., competing substitution vs. elimination pathways) can be addressed by:

- Time-resolved kinetic analysis : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediate species .

- Solvent effects : Compare rate constants in polar aprotic (e.g., DMF) vs. nonpolar solvents to assess stabilization of transition states .

- Isotopic labeling : Use deuterated analogs to trace proton transfer steps in mechanisms .

Q. What computational tools are suitable for studying structure-activity relationships (SAR) of N,N,4-trimethylbenzenesulfonamide analogs?

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability of binding poses .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .

- X-ray crystallography : Obtain definitive proof of stereochemistry and crystal packing effects .

- Cross-validation with synthetic intermediates : Compare spectral data of precursor compounds to isolate artifacts .

Q. What strategies optimize the metabolic stability of sulfonamide-derived drug candidates?

- Prodrug design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability .

- Metabolite identification : Use LC-MS/MS to track in vitro hepatic microsomal degradation pathways .

- Halogenation : Introduce fluorine or chlorine atoms at para positions to block oxidative metabolism .

Q. How do solvent and temperature variations affect reaction outcomes in sulfonamide functionalization?

- Temperature-controlled experiments : Conduct reactions at −78°C (for kinetic control) vs. reflux (for thermodynamic products) to isolate intermediates .

- Solvent polarity screening : Compare yields in DMSO (high polarity) vs. THF (low polarity) to optimize SN1/SN2 pathways .

- Microwave-assisted synthesis : Accelerate reaction rates and improve selectivity under controlled heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.